2-(3-Chloro-4-fluorophenyl)morpholine

Lipophilicity Drug-likeness Physicochemical profiling

2-(3-Chloro-4-fluorophenyl)morpholine (CAS 1097796-68-3) is a disubstituted 2-arylmorpholine building block with molecular formula C₁₀H₁₁ClFNO and molecular weight 215.65 g/mol. The compound features a morpholine heterocycle substituted at the 2-position with a 3-chloro-4-fluorophenyl ring, yielding computed physicochemical descriptors including XLogP3 = 2.0, topological polar surface area (TPSA) = 21.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
CAS No. 1097796-68-3
Cat. No. B1420285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-fluorophenyl)morpholine
CAS1097796-68-3
Molecular FormulaC10H11ClFNO
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
InChIKeyXMNVFZPAZVDHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-fluorophenyl)morpholine (CAS 1097796-68-3): Structural and Physicochemical Baseline for Procurement Evaluation


2-(3-Chloro-4-fluorophenyl)morpholine (CAS 1097796-68-3) is a disubstituted 2-arylmorpholine building block with molecular formula C₁₀H₁₁ClFNO and molecular weight 215.65 g/mol [1]. The compound features a morpholine heterocycle substituted at the 2-position with a 3-chloro-4-fluorophenyl ring, yielding computed physicochemical descriptors including XLogP3 = 2.0, topological polar surface area (TPSA) = 21.3 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Predicted properties from chemical databases include a boiling point of 308.0 ± 42.0 °C, density of 1.240 ± 0.06 g/cm³, and pKa of 8.12 ± 0.40 . The compound is commercially supplied at ≥95% purity by multiple vendors including Enamine (catalog EN300-66209), AKSci, and Sigma-Aldrich, with typical lead times of 1–5 days from established stock points in the US and Ukraine . This building block serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications, particularly in fragment-based drug discovery and kinase inhibitor programs .

Why 2-(3-Chloro-4-fluorophenyl)morpholine Cannot Be Replaced by Generic 2-Arylmorpholine Analogs: A Procurement Risk Analysis


Closely related 2-arylmorpholine analogs—including 2-(4-fluorophenyl)morpholine, 2-(3-chlorophenyl)morpholine, 2-(3,4-dichlorophenyl)morpholine, and unsubstituted 2-phenylmorpholine—differ substantially from 2-(3-chloro-4-fluorophenyl)morpholine in key physicochemical parameters that govern molecular recognition, pharmacokinetic behavior, and downstream synthetic utility. The combined chloro-fluoro substitution pattern on the phenyl ring produces a unique electronic environment: the electron-withdrawing effects of chlorine (–I, +M) and fluorine (–I) lower the morpholine pKa to 8.12 compared with 8.52 for 2-phenylmorpholine, altering protonation state at physiological pH [1]. The XLogP3 of 2.0 for the target compound sits between the mono-fluorinated analog (LogP ~1.82) and the dichlorinated analog (LogD ~1.86 at pH 7.4), providing a distinct lipophilicity window that impacts membrane permeability and non-specific binding [2][3]. Furthermore, the 3-chloro-4-fluorophenyl fragment is a recognized privileged pharmacophore in kinase inhibitor design, appearing in approved drugs such as Gefitinib (EGFR IC₅₀ = 2–37 nM) and Canertinib, whereas mono-halogenated or dichlorinated 2-arylmorpholines lack this established target-class validation [4][5]. Generic substitution therefore risks altering both the physicochemical profile and the target-engagement potential of the final compound, with consequences that cannot be predicted from in-class similarity alone.

Quantitative Head-to-Head Evidence: 2-(3-Chloro-4-fluorophenyl)morpholine vs. Closest 2-Arylmorpholine Comparators


Lipophilicity Differentiation: XLogP3 of 2-(3-Chloro-4-fluorophenyl)morpholine vs. Mono-Halogenated and Non-Halogenated Analogs

The target compound exhibits an XLogP3 of 2.0, which is intermediate between 2-(4-fluorophenyl)morpholine (LogP ~1.82–1.91 [1]) and 2-(3,4-dichlorophenyl)morpholine (LogD = 1.86 at pH 7.4 [2]). This places the chloro-fluoro compound in a distinct lipophilicity band that balances membrane permeability with aqueous solubility. By contrast, unsubstituted 2-phenylmorpholine is significantly more polar, while the dichloro analog trends toward higher LogP and potential solubility limitations.

Lipophilicity Drug-likeness Physicochemical profiling

Basicity Modulation: Morpholine pKa Shift Induced by 3-Chloro-4-Fluoro Substitution vs. Unsubstituted Phenyl

The predicted pKa of the morpholine nitrogen in the target compound is 8.12 ± 0.40 , which is shifted downward by 0.40 log units relative to unsubstituted 2-phenylmorpholine (pKa = 8.52 ± 0.40 [1]). This decrease reflects the electron-withdrawing inductive effects of both chlorine and fluorine substituents on the aromatic ring, transmitted through the C–C bond to the morpholine nitrogen. The mono-fluorinated comparator 4-(4-fluorophenyl)morpholine exhibits a substantially lower pKa of 5.26 , but this compound differs in connectivity (N-phenyl rather than 2-phenyl), limiting direct comparison. Among genuine 2-aryl analogs with comparable connectivity, the target compound's pKa occupies a unique position.

pKa Protonation state Ionization

Molecular Weight and Heavy Atom Count Differentiation: Impact on Fragment-Based Drug Discovery Metrics

With a molecular weight of 215.65 g/mol and 14 heavy atoms [1], 2-(3-chloro-4-fluorophenyl)morpholine sits at the upper boundary of the 'fragment' range (MW < 250) while offering greater structural complexity than lighter analogs. Comparator data: 2-(4-fluorophenyl)morpholine (MW = 181.21, 13 heavy atoms ), 2-(3-chlorophenyl)morpholine (MW = 197.66, 13 heavy atoms [2]), 2-(3,4-dichlorophenyl)morpholine (MW = 232.10, 15 heavy atoms [3]), and 2-phenylmorpholine (MW = 163.22, 12 heavy atoms). The target compound provides an additional heavy atom (fluorine) relative to the mono-chloro analog, and replaces one chlorine with fluorine relative to the dichloro analog, creating a halogen bonding profile distinct from both.

Fragment-based drug discovery Lead-likeness Molecular weight

Boiling Point and Density as Indicators of Intermolecular Interaction Strength: Target vs. Mono-Fluorinated and Dichlorinated Analogs

The predicted boiling point of 2-(3-chloro-4-fluorophenyl)morpholine is 308.0 ± 42.0 °C at 760 mmHg, with a density of 1.240 ± 0.06 g/cm³ . This is substantially higher than 2-(4-fluorophenyl)morpholine (BP ~276.6 °C, density ~1.1 g/cm³ [1]) and 2-phenylmorpholine (BP 278.6 ± 25.0 °C, density 1.034 ± 0.06 g/cm³ [2]), but lower than 2-(3,4-dichlorophenyl)morpholine (BP 338.5 °C, density 1.278 g/cm³ [3]). The progressive increase in boiling point and density across the series (parent < F < Cl+F < Cl₂) correlates with increasing molecular polarizability and halogen mass, confirming that the target compound occupies a distinct intermediate physicochemical space.

Thermophysical properties Boiling point Density

Pharmacophoric Privilege: The 3-Chloro-4-fluorophenyl Fragment in Validated Kinase Inhibitors vs. Alternative 2-Arylmorpholine Substitution Patterns

The 3-chloro-4-fluorophenyl moiety is a validated pharmacophore in multiple potent kinase inhibitors, most notably Gefitinib (EGFR IC₅₀ = 2–37 nM in NR6wtEGFR cells [1]) and Canertinib (EGFR IC₅₀ = 1.5 nM, ErbB2 IC₅₀ = 9.0 nM [2]). The attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to quinazoline templates has been explicitly shown to provide potent biochemical inhibition of EGFR tyrosine kinase activity and inhibition of cellular proliferation in DiFi human colon tumor cells [3]. In contrast, no equivalent target-class validation exists in the public domain for 2-arylmorpholine building blocks bearing only 4-fluorophenyl, 3-chlorophenyl, or 3,4-dichlorophenyl substituents as isolated pharmacophoric elements. This established target engagement precedent for the chloro-fluoro substitution pattern provides a rationale for prioritizing this building block in kinase-focused library design over its mono-halogenated or dichlorinated counterparts.

Kinase inhibitor Pharmacophore EGFR

Procurement Cost and Availability: 2-(3-Chloro-4-fluorophenyl)morpholine vs. Alternative 2-Arylmorpholine Building Blocks

The target compound is commercially available from multiple suppliers at ≥95% purity. Representative pricing from AKSci (2026): 100 mg at $237, 250 mg at $341, 500 mg at $635, 1 g at $851, 5 g at $2,465 . For comparison, 2-(4-fluorophenyl)morpholine is priced at approximately $510/g from Santa Cruz Biotechnology , making the target compound approximately 67% more expensive per gram at the 1 g scale. However, the target compound is stocked at Enamine with 1–5 day lead times from US and Ukraine warehouses , whereas several comparator analogs (e.g., 2-(3-chlorophenyl)morpholine) are available only through custom synthesis with longer lead times and higher minimum order quantities [1]. The dual-halogen substitution pattern commands a price premium but offers assured commercial availability that may not be matched by all comparator analogs.

Procurement Cost comparison Supply chain

Optimal Application Scenarios for 2-(3-Chloro-4-fluorophenyl)morpholine (CAS 1097796-68-3) Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring Validated Pharmacophoric Elements

For medicinal chemistry programs targeting the EGFR/ErbB kinase family or related tyrosine kinases, 2-(3-chloro-4-fluorophenyl)morpholine provides a building block bearing the 3-chloro-4-fluorophenyl pharmacophore validated in Gefitinib (EGFR IC₅₀ = 2–37 nM) and Canertinib (EGFR IC₅₀ = 1.5 nM) [1][2]. The morpholine secondary amine and ether oxygen offer vectors for fragment elaboration via N-alkylation, N-acylation, or O–C coupling, enabling rapid construction of focused kinase inhibitor libraries. Alternate 2-arylmorpholine building blocks lacking this specific halogenation pattern do not share this established target-class validation.

Physicochemical Property Optimization in Lead Series Requiring Intermediate Lipophilicity

With an XLogP3 of 2.0 and pKa of 8.12, the compound occupies a lipophilicity–basicity window that is distinct from both the more polar 2-phenylmorpholine (pKa 8.52) and the more lipophilic 2-(3,4-dichlorophenyl)morpholine (LogD 1.86) [3][4]. This intermediate profile is valuable when optimizing lead compounds for balanced permeability and solubility—a common challenge in CNS and oncology programs where both parameters must be simultaneously controlled [5]. The 0.4-unit pKa shift relative to the parent phenyl analog translates to ~2.5-fold difference in the protonated/neutral species ratio at physiological pH.

Halogen Bonding and Selective Molecular Recognition Studies

The juxtaposition of chlorine (strong σ-hole donor) and fluorine (weak σ-hole acceptor) on the aromatic ring creates a unique halogen bonding surface that cannot be replicated by mono-halogenated or symmetrically dihalogenated analogs . This property is relevant for structure-based drug design programs exploiting halogen bonds for target selectivity, as well as for supramolecular chemistry and co-crystallization studies. The target compound's boiling point (308 °C) and density (1.240 g/cm³) reflect enhanced intermolecular interactions compared to the mono-fluorinated analog (BP 276.6 °C, density ~1.1 g/cm³), consistent with stronger halogen-mediated interactions [6].

Multi-Gram Scale-Up Campaigns Requiring Assured Supply Chain Continuity

For programs progressing from hit-to-lead into lead optimization where multi-gram quantities are needed, the target compound's availability from multiple established vendors (Enamine, AKSci, Sigma-Aldrich) with documented 1–5 day lead times from US and EU stock points provides procurement reliability that custom-synthesis-only analogs such as 2-(3-chlorophenyl)morpholine cannot match [7]. While the per-gram cost ($851/g at 1 g scale) exceeds that of the simpler 2-(4-fluorophenyl)morpholine (~$510/g), the price premium is offset by reduced project risk from supply interruptions and the elimination of custom synthesis validation costs .

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